REACTION_CXSMILES
|
S(=O)(=O)=O.[BrH:5].Br.[NH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]1[C:17]([CH3:18])=[CH:16][CH:15]=[CH:14][N:13]=1.Br>FC(Cl)(F)C(Cl)(Cl)F.ClCCl>[Br:5][C:15]1[CH:16]=[C:17]([CH3:18])[C:12]([CH2:11][CH2:10][CH2:9][CH2:8][NH2:7])=[N:13][CH:14]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)=O
|
Name
|
2-(4-aminobutyl)-3-methyl-pyridine dihydrobromide
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
Br.Br.NCCCCC1=NC=CC=C1C
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
FC(C(F)(Cl)Cl)(F)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
FC(C(F)(Cl)Cl)(F)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for ca 16 hr
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation
|
Type
|
CUSTOM
|
Details
|
was removed by acetylation
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)CCCCN)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.53 g | |
YIELD: CALCULATEDPERCENTYIELD | 51.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |